N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide

Descripción general

Descripción

Métodos De Preparación

The synthesis of N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide involves several steps. The primary synthetic route includes the deuteration of Atorvastatin intermediates. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Análisis De Reacciones Químicas

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential in drug development. Its structural features facilitate interactions with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide exhibit significant antimicrobial properties. For instance, compounds synthesized from similar structures showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus subtilis .

Case Study: Antimicrobial Evaluation

- Tested Compounds : Various derivatives of isobutyrylacetamide.

- Results : Demonstrated up to 93.2% inhibition of α-amylase and 73.7% inhibition of α-glucosidase, indicating potential for antidiabetic applications as well .

Antidiabetic Applications

The compound has shown promise in inhibiting enzymes related to carbohydrate metabolism, which positions it as a potential treatment for diabetes.

Enzyme Inhibition Studies

The inhibition of α-amylase and α-glucosidase is crucial for managing postprandial blood glucose levels. The synthesized derivatives exhibited concentration-dependent inhibition, suggesting their utility in diabetic therapies.

| Enzyme | Inhibition (%) |

|---|---|

| α-Amylase | 93.2% |

| α-Glucosidase | 73.7% |

Biochemical Research

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide serves as a valuable probe in biochemical assays, particularly for studying enzyme interactions and receptor binding.

DNA Interaction Studies

Research has indicated that compounds based on this structure can interact with DNA, leading to hyperchromic effects in spectral analyses, which are indicative of potential anticancer properties .

Case Study: DNA Binding Analysis

- Method : UV-visible spectroscopy was used to assess the interaction between synthesized compounds and human DNA.

- Findings : Certain compounds exhibited significant binding affinity, suggesting their potential as anticancer agents through modulation of DNA activity.

Materials Science

In addition to its biological applications, N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide is being explored for its properties in the development of advanced materials.

Polymer Development

The unique chemical structure may contribute to the formulation of polymers with enhanced mechanical properties or specific functionalities, making it relevant in materials science research .

Mecanismo De Acción

The mechanism of action of N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide involves its role as a deuterated intermediate of deuterated Atorvastatin. It acts as a selective, competitive inhibitor of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the body .

Comparación Con Compuestos Similares

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide is unique due to its deuterated nature, which provides enhanced stability and metabolic properties compared to non-deuterated analogs. Similar compounds include:

Deuterated Atorvastatin: A direct analog with similar inhibitory effects on HMG-CoA reductase.

Non-deuterated Atorvastatin: The non-deuterated version of the compound with slightly different metabolic properties.

Other HMG-CoA Reductase Inhibitors: Such as Simvastatin and Lovastatin, which also inhibit the same enzyme but lack the deuterated modifications.

Actividad Biológica

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₉H₁₄D₅NO₂

- Molecular Weight : 298.39 g/mol

- Density : 1.172 g/cm³

- Boiling Point : 519.44 °C at 760 mmHg

- Flash Point : 188.67 °C

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide's biological activity is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:

- Antioxidant Activity : Similar compounds have shown the ability to reduce oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like melanin production through tyrosinase inhibition.

- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide may induce apoptosis in certain cancer cell lines.

Antioxidant Properties

Research indicates that compounds structurally related to N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide exhibit significant antioxidant properties. For instance, studies have shown that similar benzylidene derivatives can protect against hepatotoxicity induced by chemical agents like thioacetamide (TAA) by reducing lipid peroxidation and enhancing glutathione levels in liver tissues .

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin. Analogous compounds have been reported to inhibit tyrosinase activity effectively, which could be beneficial in treating hyperpigmentation disorders. In vitro studies demonstrated that certain derivatives significantly reduced intracellular tyrosinase activity in B16F10 murine melanoma cells .

Case Studies and Research Findings

- Hepatoprotective Effects :

- Anti-Melanogenic Activity :

- Cytotoxicity Studies :

Summary Table of Biological Activities

Propiedades

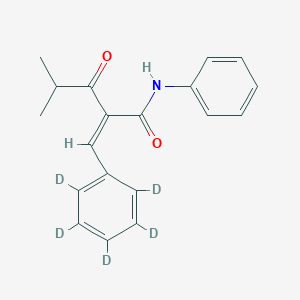

IUPAC Name |

(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13-/i3D,5D,6D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUFHBOCNIUNPT-GWERVYABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C(=O)C(C)C)\C(=O)NC2=CC=CC=C2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.